2-[3-(Methylamino)cyclobutyl]ethanol
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[3-(methylamino)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-8-7-4-6(5-7)2-3-9/h6-9H,2-5H2,1H3 |
InChI Key |
ZFXFYALQXQPORC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)CCO |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
- Method : Reaction of dichloroketene (generated from trichloroacetyl chloride and Na(Hg)) with styrene derivatives under UV light yields 2,2-dichlorocyclobutanones.
- Example :
$$
\text{Trichloroacetyl chloride} \xrightarrow{\text{Na(Hg)}} \text{Dichloroketene} \xrightarrow{\text{Styrene, UV}} 2,2-\text{dichloro-3-phenylcyclobutanone}
$$ - Yield : ~50%.
- Limitations : Requires toxic reagents (Na/Hg) and generates stereochemical mixtures.
Cyclization of Diols or Ketones
- Grignard Addition : 3-Oxocyclobutane carboxylic acid reacts with methylmagnesium chloride to form 3-hydroxy-3-methylcyclobutane derivatives.
- Conditions : THF, −32°C → RT, 24h.
- Yield : 39%.
Introduction of the Methylamino Group
Reductive Amination
Alkylation of Primary Amines
- Method : Reacting cyclobutylbromide with methylamine under basic conditions.
- Conditions : K$$2$$CO$$3$$, DMF, 80°C, 12h.
- Challenges : Over-alkylation risks; requires stoichiometric control.
Synthesis of the Ethanol Moiety
Reduction of Ketones
Nucleophilic Substitution
Protection and Deprotection Strategies
BOC Protection
Benzyl Protection
Purification and Characterization
Chromatography
Crystallization
Spectroscopic Analysis
- $$^1$$H NMR : Key signals: δ 1.33 (s, CH$$3$$), 3.53 (m, CH$$2$$OH), 2.65 (p, cyclobutane).
- LC-MS : [M+H]$$^+$$ = 130.1.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methylamino)cyclobutyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.
Scientific Research Applications
2-[3-(Methylamino)cyclobutyl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety may facilitate its binding to hydrophilic sites, while the methylamino group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
- Substituent Effects: Benzyloxy Derivative (CAS 2286695-06-3): The benzyloxy group introduces aromaticity and lipophilicity, which may improve membrane permeability but reduce water solubility compared to the target compound . Dimethylamino Analog (CAS 2920389-72-4): Replacement of methylamino with dimethylamino increases steric bulk and basicity (pKa ~10–11 for dimethylamino vs. Difluoro Derivative (CAS 1056467-54-9): Fluorination at the cyclobutyl ring enhances electronic effects and metabolic stability, making it suitable for agrochemical or medicinal chemistry applications .
- Physicochemical Properties: Ethanol-containing analogs (e.g., CAS 2286695-06-3) likely exhibit higher polarity than the methyl-substituted (3-Methyl-cyclobutyl)-methanol (CAS 24070-81-3), impacting solubility and formulation strategies .
- Toxicity and Safety: While specific toxicity data for 2-[3-(Methylamino)cyclobutyl]ethanol is unavailable, structurally related compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) show acute oral toxicity (Category 4) and eye damage risks (Category 1), emphasizing the need for careful handling in amine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
